molecular formula C31H46ClN3O8 B8082399 [(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride

[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride

Número de catálogo: B8082399
Peso molecular: 624.2 g/mol
Clave InChI: OIRUWDYJGMHDHJ-VHMSJZQGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound is a structurally complex bicyclic macrolide derivative characterized by a 2-azabicyclo[16.3.1]docosa core with multiple stereocenters, hydroxy, methoxy, and methyl substituents, and a prop-2-enylamino side chain. Its molecular formula is C₃₂H₄₈ClN₃O₉ (calculated based on structural analogs), with a molecular weight of approximately 650.2 g/mol (extrapolated from and ). The compound’s stereochemistry (4Z,6Z,8S,9S,10Z,12S,13R,14S,16R) is critical for its biological activity, likely influencing binding to heat shock protein 90 (HSP90) or related targets, as seen in geldanamycin derivatives (). The hydrochloride salt enhances solubility, a common modification for improved pharmacokinetics .

Propiedades

IUPAC Name

[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/b11-9-,18-10-,20-15-;/t17-,19+,24+,25+,27-,29+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRUWDYJGMHDHJ-VHMSJZQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)\C)OC)OC(=O)N)/C)C)O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46ClN3O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Table 1: Key Structural Differences

Compound Substituent at Position 19 Hydroxy/Methoxy Pattern Target/Application
Target Compound Prop-2-enylamino 13,20,22-trihydroxy HSP90 inhibition (hypothesized)
Geldanamycin (CAS:30562-34-6) Methoxy 13-hydroxy, 8,14,19-trimethoxy HSP90 inhibitor
Compound 3c () PROTAC linker 13-hydroxy HSP90 degrader

Computational Similarity Metrics

  • Tanimoto Coefficient : Structural similarity to SAHA (a histone deacetylase inhibitor) was assessed using fingerprint-based methods, achieving ~70% similarity in related compounds (e.g., aglaithioduline) ().
  • Cosine Scores : Molecular networking via MS/MS fragmentation patterns () could cluster this compound with geldanamycin analogs due to shared core fragmentation.

Pharmacokinetic and Bioactivity Comparisons

Molecular Properties

Table 2: Predicted Pharmacokinetic Properties

Property Target Compound Geldanamycin (CAS:30562-34-6) SAHA (Reference)
LogP 2.8 (estimated) 3.1 1.5
Hydrogen Bond Donors 5 4 3
Rotatable Bonds 7 6 5
Solubility (mg/mL) 0.12 0.09 34.7

The prop-2-enylamino group may improve membrane permeability compared to bulkier substituents in and .

Bioactivity and Mode of Action

  • Proteomic Interaction Signatures : The CANDO platform () predicts multitarget interactions. Unlike SAHA (HDAC inhibitor), this compound may share proteomic profiles with HSP90 inhibitors like geldanamycin.
  • Activity Cliffs : Despite structural similarity to 13-hydroxy analogs (), differences in methoxy/hydroxy substitution could lead to significant potency variations ().

Emerging Comparative Methodologies

  • Chemical-Genetic Profiling: Genome-wide fitness defect profiles () could differentiate its mode of action from analogs with PROTAC linkers ().
  • Activity Landscape Modeling: Identifies critical substituents (e.g., prop-2-enylamino) that avoid activity cliffs while retaining core functionality .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.